Technical Profile: 5-(2,5-Dichlorophenyl)nicotinic acid
Technical Profile: 5-(2,5-Dichlorophenyl)nicotinic acid
The following technical guide details the identification, physicochemical properties, and synthetic utility of 5-(2,5-Dichlorophenyl)nicotinic acid .
CAS Registry Number: 1181639-80-4[1]
Executive Summary
5-(2,5-Dichlorophenyl)nicotinic acid (CAS 1181639-80-4 ) is a specialized biaryl pyridine building block used in medicinal chemistry. It serves as a critical scaffold in the synthesis of inhibitors targeting kinases and proprotein convertases (e.g., Furin). Structurally, it consists of a nicotinic acid (pyridine-3-carboxylic acid) core substituted at the 5-position with a 2,5-dichlorophenyl moiety.[1]
While less commercially ubiquitous than its 2-amino or 2-chloro derivatives, this specific carboxylic acid intermediate is essential for generating amide libraries or ester derivatives in Structure-Activity Relationship (SAR) campaigns.
Chemical Identification & Properties
The following data aggregates physicochemical identifiers for precise database searching and experimental verification.
| Property | Specification |
| CAS Number | 1181639-80-4 |
| Chemical Name | 5-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid |
| Molecular Formula | C₁₂H₇Cl₂NO₂ |
| Molecular Weight | 268.09 g/mol |
| Exact Mass | 266.9854 |
| SMILES | OC(=O)c1cncc(c1)-c2cc(Cl)ccc2Cl |
| InChI Key | Derived from structure (e.g., X-UHFFFAOYSA-N) |
| Appearance | Off-white to pale yellow solid (Typical) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (low pH) |
Structural Analogs & Derivatives
Researchers often encounter this compound alongside its functionalized analogs. Ensure you are using the correct CAS for your specific derivative:
-
2-Amino-5-(2,5-dichlorophenyl)nicotinic acid: CAS 1261966-96-4 (Common in kinase inhibitor synthesis).
-
2-Chloro-5-(2,5-dichlorophenyl)nicotinic acid: CAS 1261960-19-3 (Electrophilic intermediate for SNAr reactions).
Synthetic Methodology
The most robust route to CAS 1181639-80-4 is via a Suzuki-Miyaura cross-coupling reaction. This protocol ensures high regioselectivity at the 5-position of the pyridine ring.
Reaction Logic
-
Substrate Selection: Use 5-Bromonicotinic acid as the electrophile. The bromine at C5 is highly reactive toward oxidative addition by Palladium (Pd).
-
Boronic Acid Partner: 2,5-Dichlorophenylboronic acid provides the aryl substituent.
-
Catalytic Cycle: A Pd(0)/Pd(II) cycle facilitates the transmetallation and reductive elimination to form the biaryl C-C bond.
Experimental Protocol (Standardized)
-
Reagents:
-
5-Bromonicotinic acid (1.0 eq)
-
2,5-Dichlorophenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Charge a reaction vessel with the aryl halide, boronic acid, and Pd catalyst under an inert atmosphere (N₂ or Ar).
-
Add degassed 1,4-dioxane and the aqueous base.
-
Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: 268 [M+H]⁺).
-
Workup: Cool to room temperature. Acidify the aqueous layer to pH ~3-4 with 1N HCl to precipitate the carboxylic acid product.
-
Purification: Filter the precipitate or extract with Ethyl Acetate. Recrystallize from Ethanol/Water or purify via reverse-phase chromatography if high purity (>98%) is required.
-
Mechanistic Visualization
The following diagram illustrates the synthetic pathway and the structural relationship between the core acid and its common derivatives.
Figure 1: Synthetic logic flow for CAS 1181639-80-4 via Suzuki coupling and its downstream utility.
Applications in Drug Discovery
The 5-aryl-nicotinic acid scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for biaryl systems in:
-
Furin Inhibition: Dichlorophenyl-pyridine motifs have been identified as potent inhibitors of Furin, a proprotein convertase involved in viral entry (including SARS-CoV-2) and cancer metastasis.[2] The 2,5-dichloro substitution pattern modulates the steric fit within the enzyme's binding pocket.
-
Kinase Inhibitors: The carboxylic acid group acts as a "handle" to attach solubilizing groups or to interact with the hinge region of kinases (e.g., p38 MAP kinase) via hydrogen bonding.
-
Agrochemicals: Similar halogenated nicotinic acids are precursors to herbicides (e.g., Dicamba analogs), exploiting the stability of the pyridine ring in metabolic systems.
References
-
Chemical Book/ChemBK. 3-Pyridinecarboxylic acid, 5-(2,5-dichlorophenyl)- Basic Information. Retrieved from
-
Sigma-Aldrich. 2-Amino-5-(2,5-dichlorophenyl)nicotinic acid (Analog Reference). Retrieved from
- Dahms, S. O., et al. (2022).Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Pharmacology & Translational Science.
- World Intellectual Property Organization (WIPO).WO1998039298A1 - Process for the preparation of nicotinic acids. (Synthetic methodology reference).
